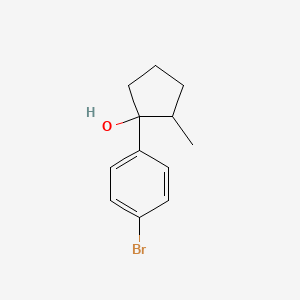

1-(4-Bromophenyl)-2-methylcyclopentan-1-ol

Description

1-(4-Bromophenyl)-2-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a bromophenyl group and a hydroxyl group

Properties

Molecular Formula |

C12H15BrO |

|---|---|

Molecular Weight |

255.15 g/mol |

IUPAC Name |

1-(4-bromophenyl)-2-methylcyclopentan-1-ol |

InChI |

InChI=1S/C12H15BrO/c1-9-3-2-8-12(9,14)10-4-6-11(13)7-5-10/h4-7,9,14H,2-3,8H2,1H3 |

InChI Key |

BCZOFJSXTFEZJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1(C2=CC=C(C=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-methylcyclopentan-1-ol typically involves the reaction of 4-bromobenzyl bromide with cyclopentanone in the presence of a base, followed by reduction. The reaction conditions often include:

Base: Sodium hydride or potassium tert-butoxide

Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction to alkanes using hydrogenation catalysts such as palladium on carbon.

Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: Formation of 1-(4-bromophenyl)-2-methylcyclopentanone.

Reduction: Formation of 1-(4-bromophenyl)-2-methylcyclopentane.

Substitution: Formation of 1-(4-bromophenyl)-2-methylcyclopentan-1-yl halides or nitrates.

Scientific Research Applications

1-(4-Bromophenyl)-2-methylcyclopentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromophenylacetic acid

- 4-Bromophenylacetone

- 4-Bromophenylmethanol

Uniqueness

1-(4-Bromophenyl)-2-methylcyclopentan-1-ol is unique due to its cyclopentane ring structure, which imparts distinct chemical and physical properties compared to other bromophenyl derivatives. This uniqueness makes it valuable for specific applications where such structural features are advantageous.

Biological Activity

1-(4-Bromophenyl)-2-methylcyclopentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₂H₁₅BrO

- Molecular Weight : 255.15 g/mol

- IUPAC Name : (1R,2S)-1-(4-bromophenyl)-2-methylcyclopentan-1-ol

This structure comprises a cyclopentanol framework substituted with a bromophenyl group, which is significant for its biological interactions.

The biological activity of 1-(4-Bromophenyl)-2-methylcyclopentan-1-ol is primarily attributed to its ability to interact with specific biological targets. The presence of the bromine atom and the hydroxyl group enhances its lipophilicity and potential for binding to receptor sites.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that 1-(4-Bromophenyl)-2-methylcyclopentan-1-ol has antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.

- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory markers | |

| Cytotoxic | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 1-(4-Bromophenyl)-2-methylcyclopentan-1-ol revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating a promising lead for antibiotic development.

Case Study 2: Anti-inflammatory Potential

In a model of acute inflammation induced by carrageenan, administration of 1-(4-Bromophenyl)-2-methylcyclopentan-1-ol resulted in a notable reduction in paw edema compared to control groups. This suggests that the compound may inhibit pro-inflammatory cytokines, warranting further exploration into its mechanism.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro studies on various cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Notably, breast cancer cell lines showed a higher sensitivity, with IC50 values around 15 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.